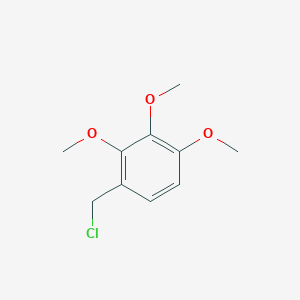










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH2:5]O.N1C=CC=CC=1.S(Cl)([Cl:23])=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH2:5][Cl:23]
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(CO)C=CC(=C1OC)OC
|
|
Name
|
|
|
Quantity
|
3.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.278 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
within the period of 20 min
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
rises to approximately 18°-23° C
|
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
|
Type
|
CUSTOM
|
|
Details
|
to react subsequently for 45 min
|
|
Duration
|
45 min
|
|
Type
|
ADDITION
|
|
Details
|
the slightly yellow solution is then poured onto ice/water
|
|
Type
|
CUSTOM
|
|
Details
|
After the phases have been separated
|
|
Type
|
WASH
|
|
Details
|
the organic phase is washed once each with 1N sulfuric acid and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
removing the solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
the oily residue is distilled under HV (b.p.: 93°-95° C./0.07 Torr)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(CCl)C=CC(=C1OC)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |